

Pitolisant steady state concentration repeated administration

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Compound Focus: Pitolisant

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Pitolisant Steady-State Pharmacokinetics

The following data summarizes key pharmacokinetic parameters for **pitolisant** in adults, primarily derived from clinical studies and regulatory documentation [1] [2].

Parameter	Value in Adults (Typical Doses)	Notes / Additional Context
Time to Steady State	5 - 6 days	Achieved with repeated once-daily dosing [1] [2].
Elimination Half-life ($t_{1/2}$)	10 - 12 hours (single dose); ~20 hours (repeated dosing)	Half-life may differ between single and multiple doses [3] [2].
Time to Peak Plasma Concentration (T_{max})	~3 hours	Rapid absorption after oral administration [1] [3] [2].
Effect of Food	Delays absorption (T_{max} by 2.5h)	No significant impact on overall bioavailability (AUC) [2].
Primary Metabolic Pathways	Cytochrome P450 enzymes (CYP3A4, CYP2D6)	Major metabolites are pharmacologically inactive [3] [2].

Parameter	Value in Adults (Typical Doses)	Notes / Additional Context
Primary Route of Excretion	Urine (~63% of dose)	[2]

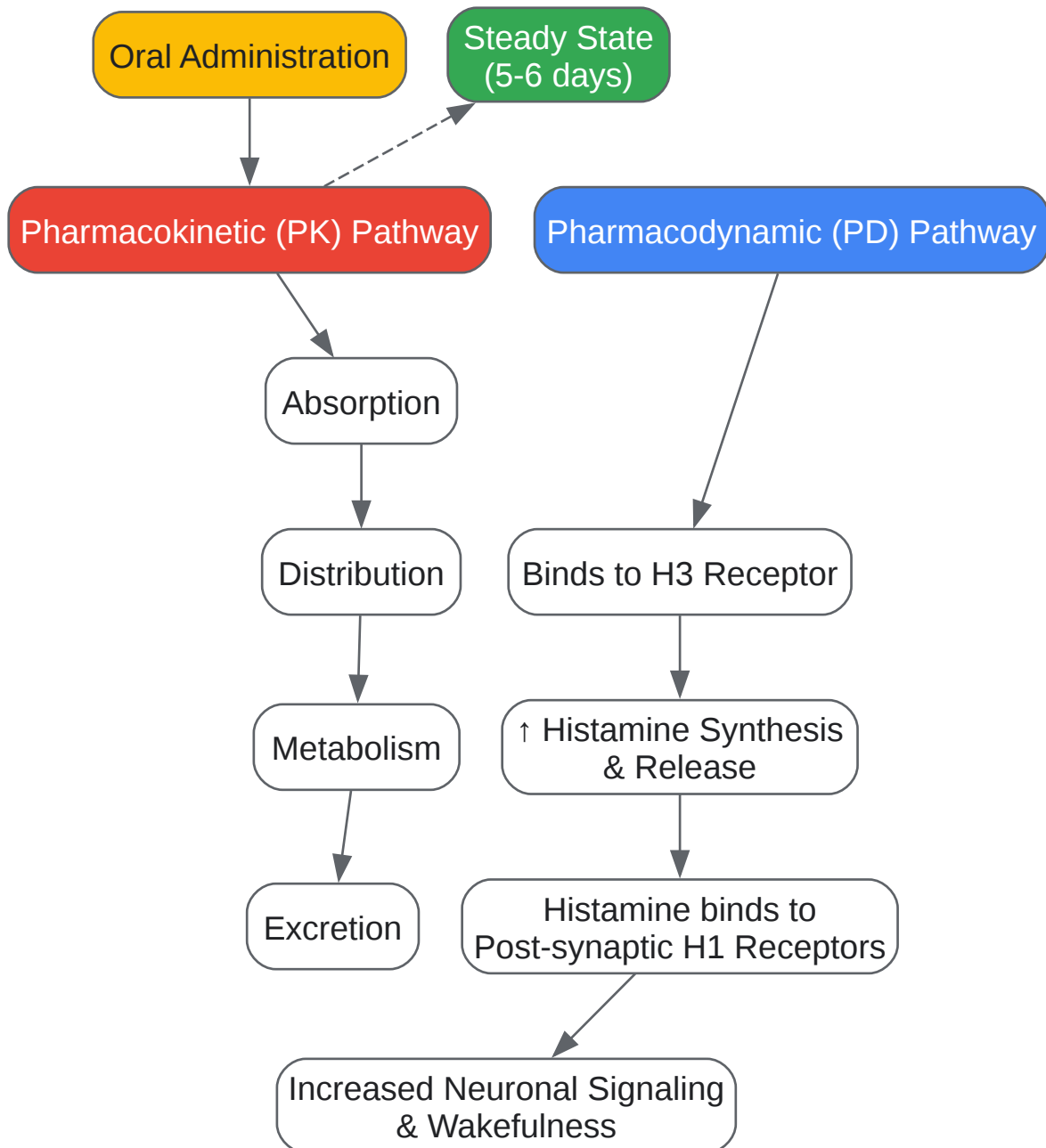
Key Experimental Protocols from Literature

The methodologies from published studies provide insight into how **pitolisant** pharmacokinetics and receptor occupancy are measured.

- **PET Imaging for H3 Receptor Occupancy [1]**
 - **Objective:** To determine the occupancy of brain H3 receptors by **pitolisant** in healthy human volunteers.
 - **Design:** A within-subject study where six participants underwent two PET scans on separate days using the H3 receptor antagonist radioligand [¹¹C]GSK189254.
 - **Intervention:** Each participant was scanned 3 hours after an oral dose of placebo and again 3 hours after a 40 mg dose of **pitolisant** hydrochloride.
 - **Key Measurements:** Regional total distribution volumes (V_T) of the radioligand were estimated. Receptor occupancy was calculated using the Lassen plot.
 - **Outcome:** A single 40 mg dose of **pitolisant** provided high occupancy of H3 receptors (84% ± 7%) at the time of peak plasma concentration.
- **Pharmacokinetic Study in a Pediatric Population [3]**
 - **Objective:** To characterize the pharmacokinetic profile of a single oral dose of **pitolisant** in children and adolescents with narcolepsy.
 - **Design:** An open-label, single-dose study across three clinical centers.
 - **Participants:** 25 patients aged 6 to <18 years with narcolepsy.
 - **Intervention:** A single oral dose of 17.8 mg of **pitolisant**.
 - **Key Measurements:** Blood samples were collected pre-dose and at 11 time points up to 10 hours post-dose. Plasma concentrations of **pitolisant** were determined using LC-MS/MS, and standard pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) were calculated.
 - **Outcome:** The study established that **pitolisant** exposure was higher in younger children and that the pharmacokinetics differ from adults, partially explained by body weight.

Visualizing Key Pharmacokinetic and Pharmacodynamic Relationships

The following diagram illustrates the journey of **pitolisant** in the body and its primary mechanism of action leading to increased wakefulness.



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This diagram outlines the core pharmacokinetic (PK) pathway of **pitolisant**, from administration to achieving steady state, and its parallel pharmacodynamic (PD) pathway of action in the brain.

Summary for Researchers

In summary, for drug development professionals:

- **Dosing Strategy:** The 5-6 day steady-state achievement supports a once-daily dosing regimen with titration over several weeks to optimize tolerability and efficacy [2].
- **Mechanism Confirmation:** High receptor occupancy at peak plasma concentrations links the pharmacokinetic profile directly to the intended pharmacodynamic effect [1].
- **Special Populations:** Pharmacokinetics are not significantly different in the elderly but are altered in pediatric patients and those with moderate hepatic or renal impairment, suggesting potential need for dose adjustment in these groups [3] [2].

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References

1. Exploring occupancy of the histamine H3 receptor by pitolisant ... [pmc.ncbi.nlm.nih.gov]
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Address: Ontario, CA 91761, United States

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